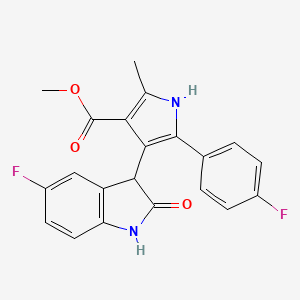

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

This compound is a fluorinated pyrrole-indole hybrid with a methyl ester moiety. Its structure combines a 5-fluoro-2-oxoindole core linked to a 4-fluorophenyl-substituted pyrrole ring. Such scaffolds are common in medicinal chemistry due to fluorine’s ability to enhance metabolic stability and binding affinity.

Properties

Molecular Formula |

C21H16F2N2O3 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C21H16F2N2O3/c1-10-16(21(27)28-2)18(19(24-10)11-3-5-12(22)6-4-11)17-14-9-13(23)7-8-15(14)25-20(17)26/h3-9,17,24H,1-2H3,(H,25,26) |

InChI Key |

BVVMGEDHOVQUNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Moiety: Starting with a suitable precursor, such as 5-fluoroindole, the indole ring is constructed through cyclization reactions.

Pyrrole Ring Construction: The pyrrole ring is synthesized via a condensation reaction involving a diketone and an amine.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings.

Reduction: Reduction reactions can modify the carbonyl groups present in the structure.

Substitution: Halogen atoms (fluorine) in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Compounds similar to methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate have been investigated for their anticancer properties. Studies indicate that indole derivatives can inhibit various cancer cell lines by interfering with critical signaling pathways. For instance, analogs have shown efficacy as kinase inhibitors, which are vital in cancer therapy due to their role in cell proliferation and survival .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has highlighted that indole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine enhances this activity by improving binding affinity to bacterial targets .

Anti-inflammatory Properties

Similar compounds have been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific enzymes (e.g., cyclooxygenase) has been observed, indicating a therapeutic avenue for treating inflammatory diseases .

Case Studies

Several studies have documented the promising applications of related compounds:

Mechanism of Action

The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the evidence, focusing on substituents, synthesis, and physical properties:

Key Findings from Comparative Analysis

Substituent Effects

- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group may offer better metabolic stability and reduced steric hindrance compared to the 4-chlorophenyl analog in . Fluorine’s electronegativity enhances binding in hydrophobic pockets .

- Ester vs.

Physical Properties

- Higher melting points (e.g., 227–230°C in ) correlate with extended conjugation (chromenone, pyrazolopyrimidine), suggesting stronger intermolecular forces .

Structural Characterization

- SHELX software () is widely used for crystallography, though none of the compounds here report crystal structures. IR and NMR () remain standard for functional group confirmation .

Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a pyrrole ring and an indole moiety, which are known to enhance biological activity. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H18F2N2O4

- Molecular Weight : 412.39 g/mol

- CAS Number : 1190288-06-2

The compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

- Anticancer Properties : Many indole and pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results as kinase inhibitors, affecting pathways critical for tumor growth and survival .

- Anti-inflammatory Effects : The presence of fluorine atoms in the structure may enhance lipophilicity and biological activity, contributing to anti-inflammatory effects observed in related compounds.

- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit such activities .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

- Kinase Inhibition : Many studies highlight the role of kinase inhibitors in cancer therapy. The compound's structural features may allow it to bind effectively to specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis .

- Interaction with Receptors : The compound may also interact with various receptors or enzymes, modulating their activity and influencing downstream signaling pathways critical for cellular responses .

Case Study 1: Anticancer Activity

A study investigating indole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 30 µM) against human glioblastoma and melanoma cells . The study highlighted the importance of specific substitutions on the phenyl ring for enhancing anticancer efficacy.

Case Study 2: Anti-inflammatory Effects

In a separate investigation focused on the anti-inflammatory properties of similar compounds, researchers found that certain derivatives effectively inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects through modulation of inflammatory pathways .

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.